molecular formula C15H12N2O3 B2703223 (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide CAS No. 301312-40-3

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

Cat. No.: B2703223
CAS No.: 301312-40-3
M. Wt: 268.272
InChI Key: DFISGPCKOIOWLF-DHZHZOJOSA-N
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Description

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is a synthetic cyanoacrylamide derivative designed for preclinical research in oncology. This compound is of significant interest in anticancer drug discovery, as members of the cyanoacrylamide chemical class have demonstrated potent and broad-spectrum cytotoxic activity against a panel of human cancer cell lines . Related furan-substituted cyanoacrylamide analogs, such as (E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide, have shown promising growth inhibition (GI50) values in the low micromolar range (5-16 µM) , indicating the potential value of the furan moiety in biological activity. The core 2-cyanoacrylamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting multiple potential mechanisms of action. These include the inhibition of key oncogenic proteins and the induction of apoptosis (programmed cell death) in malignant cells . Recent studies on novel cyanoacrylamides have shown that they can interact with protein targets such as KRAS and STAT1, as demonstrated through molecular docking studies, and can cause significant down-regulation of genes involved in cancer proliferation . The compound is intended for research purposes only to further explore these mechanisms and its potential therapeutic applications. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-12-4-2-10(3-5-12)14-7-6-13(20-14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFISGPCKOIOWLF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-amino-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula : C19H18N2O
IUPAC Name : (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

The compound features a unique structure characterized by a cyano group, an acrylamide moiety, and a furan ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled heating conditions.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacophore in drug design due to its anti-inflammatory and anticancer properties. It has shown promise in inhibiting key enzymes or receptors involved in disease pathways. For example, compounds similar to this have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that it can inhibit the growth of pathogens and cancer cells effectively. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.30 µg/mL against various bacterial strains, suggesting strong antimicrobial efficacy .

Materials Science

In materials science, this compound is explored for its use in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows it to function as a building block for synthesizing more complex molecules that can be utilized in advanced materials.

Industrial Applications

The compound is also investigated for potential industrial applications, including the synthesis of advanced polymers and coatings. Its chemical properties make it suitable for creating materials with specific functionalities that can be tailored for various industrial uses .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives of this compound against HeLa cells. The most potent derivative exhibited an IC50 value of 3.10 ± 0.02 μM, demonstrating significant inhibition of cell proliferation and induction of apoptosis through ROS generation and modulation of signaling pathways like STAT3 phosphorylation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds. The results indicated that these compounds not only inhibited bacterial growth effectively but also enhanced the efficacy of established antibiotics when used in combination therapies .

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

The substituent on the furan ring significantly impacts chemical reactivity and bioactivity. Key analogs include:

Compound Name Furan Substituent Key Properties/Activities Reference
(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamide 2,5-Dichlorophenyl Enhanced electrophilicity due to Cl groups; antifungal potential
(E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic acid 4-Bromo-2-fluorophenyl Used in dye-sensitized solar cells; strong electron-withdrawing effects
(E)-2-cyano-3-(5-(1,4-dimethoxynaphthalen-2-yl)furan-2-yl)acrylamide 1,4-Dimethoxynaphthalenyl Extended π-conjugation; potential for optoelectronic applications
Target Compound 4-Methoxyphenyl Electron-donating group; may improve metabolic stability

Key Insight: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl, Br) in analogs.

Acrylamide Nitrogen Modifications

Variations in the acrylamide nitrogen substituent alter solubility, bioavailability, and target interactions:

Compound Name Nitrogen Substituent Biological Activity Reference
(E)-N-(1-benzylpiperidin-4-yl)-2-cyano-3-(5-(1,4-dimethoxynaphthalen-2-yl)furan-2-yl)acrylamide 1-Benzylpiperidin-4-yl Enhanced cellular uptake due to lipophilic group
(E)-2-cyano-3-(5-(1,4-dimethoxynaphthalen-2-yl)furan-2-yl)-N-(3-(trifluoromethyl)benzyl)acrylamide 3-(Trifluoromethyl)benzyl Improved antifungal activity; trifluoromethyl enhances metabolic stability
Target Compound Unsubstituted acrylamide (NH2) Likely higher polarity; may influence pharmacokinetics N/A

Key Insight : The absence of a bulky nitrogen substituent in the target compound may limit membrane permeability compared to piperidinyl or benzyl analogs but could enhance solubility in aqueous environments .

Electronic and Structural Properties

  • Optoelectronic Applications: Furylethynyl spacers in dyes (e.g., 5-((4-methoxyphenyl)ethynyl)furan-2-carbaldehyde) demonstrate tunable absorption spectra via substituent effects . The target compound’s cyano group could enhance charge transfer in similar applications.
  • Metabolic Stability : Biotransformation studies show that chlorinated acrylamides undergo faster fungal reduction than methoxy-substituted analogs .

Biological Activity

(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyano group, an acrylamide moiety, and a furan ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled heating conditions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives within the cyanoacrylamide class exhibit significant activity against various bacterial and fungal strains. For instance, similar compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against Bacillus mycoides to 0.0195 mg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
Compound 12a0.0195E. coli
Compound 150.0048B. mycoides
Compound 12b0.039C. albicans

These findings suggest that this compound could be effective against resistant strains of bacteria and fungi.

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that it may inhibit key cellular pathways involved in cancer progression. The mechanism involves interactions with specific molecular targets, potentially disrupting normal cellular functions through hydrogen bonding and π-π interactions facilitated by its structural components.

Case Study: In Vitro Anticancer Activity
In vitro assays have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, derivatives have shown IC50 values indicating significant cytotoxicity against various cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Biological Macromolecules : The cyano group can form hydrogen bonds with proteins and nucleic acids, altering their function.
  • Disruption of Cellular Processes : The furan ring's ability to engage in π-π stacking can interfere with cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation .

Research Applications

The compound is being explored for various applications beyond antimicrobial and anticancer uses:

  • Medicinal Chemistry : Investigated as a pharmacophore for drug development targeting inflammatory diseases.
  • Material Science : Studied for its potential use in developing polymers with specific properties due to its unique chemical structure.

Q & A

Q. What are the optimal synthetic routes for (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a Knoevenagel condensation between a cyanoacetamide derivative and a substituted furan carbaldehyde. Key steps include using α-bromoacrylic acid in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent under ice-cooled conditions . Solvent systems such as ethyl acetate/petroleum ether mixtures are effective for purification via column chromatography. Optimization should focus on reaction time (12–24 hours), temperature (0°C to room temperature), and stoichiometric ratios to maximize yields above 75% .

Q. Which spectroscopic techniques are most reliable for characterizing this acrylamide derivative?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the cyano (-CN) and acrylamide moieties. Elemental analysis ensures purity (>95%) by matching experimental and theoretical C, H, and N percentages .

Q. How should researchers handle stability issues during storage?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, light, and reactive solvents. Pre-storage purity checks via thin-layer chromatography (TLC) are recommended .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Use cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at concentrations ranging from 1–100 μM. Pair these with controls like cisplatin for benchmarking. Enzyme-linked immunosorbent assays (ELISA) can assess kinase inhibition if the compound targets signaling pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Modify the 4-methoxyphenyl group on the furan ring to introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents. Replace the cyano group with carboxyl or ester functionalities to alter polarity and bioavailability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases or tubulin .

Q. What strategies resolve contradictions in toxicity data across different biological models?

Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity in hepatic vs. non-hepatic cells). Conduct cross-species metabolite profiling using LC-MS/MS and compare results with structurally related compounds like AF-2, a nitrofuran acrylamide with documented carcinogenicity . Dose-response curves in multiple models (e.g., zebrafish embryos, murine macrophages) clarify context-dependent toxicity .

Q. Which computational methods predict the compound’s pharmacokinetic properties?

Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) model interactions with plasma proteins like albumin. These tools prioritize analogs with optimal oral bioavailability and reduced off-target effects .

Q. How can researchers validate target engagement in cellular models?

Apply cellular thermal shift assays (CETSA) to confirm binding to suspected protein targets. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to observe phenotypic rescue. For example, if the compound inhibits EGFR, monitor phospho-EGFR levels via Western blot after treatment .

Notes for Methodological Rigor

  • Synthesis Reproducibility: Always confirm anhydrous conditions for EDCI-mediated couplings to prevent side reactions .
  • Data Validation: Use triplicate biological replicates and report standard deviations. Cross-validate NMR peaks with simulated spectra (e.g., ChemDraw) .
  • Ethical Compliance: Follow OECD Guidelines 423 for acute toxicity testing in animal models .

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